molecular formula C8H7BrFN3 B7944787 5-Bromo-6-fluoro-1-methylindazol-3-amine CAS No. 1414029-30-3

5-Bromo-6-fluoro-1-methylindazol-3-amine

Cat. No.: B7944787
CAS No.: 1414029-30-3
M. Wt: 244.06 g/mol
InChI Key: LMWGTTNLFDIWPV-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-methylindazol-3-amine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1-methylindazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted anilines and hydrazines, followed by cyclization reactions. For instance, the reaction of 5-bromo-2-fluoroaniline with methylhydrazine under acidic conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions are often employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1-methylindazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-fluoro-1-methylindazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-methylindazol-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methylindazol-3-amine
  • 6-Fluoro-1-methylindazol-3-amine
  • 5-Bromo-6-chloro-1-methylindazol-3-amine

Uniqueness

5-Bromo-6-fluoro-1-methylindazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .

Biological Activity

5-Bromo-6-fluoro-1-methylindazol-3-amine is a member of the indazole family, which is known for its diverse biological activities. The compound features both bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating the activity of various biological pathways. Research indicates that it may act as an enzyme inhibitor or receptor modulator, contributing to its therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound inhibits cell proliferation in colorectal cancer cells with an IC50 value indicating effective potency.
Cell Line IC50 (µM)
LS174T (Colorectal)23 ± 11
HEK293 (Kidney)5.0 ± 2.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Fluorinated heterocycles have been recognized for their antimicrobial properties. The incorporation of fluorine in the structure of this compound may enhance its efficacy against bacterial strains. Research indicates that similar compounds have shown promising results in inhibiting growth in various pathogenic bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been noted for its potential to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which plays a critical role in respiratory diseases. This inhibition could lead to therapeutic applications in conditions such as asthma or other inflammatory diseases.

Study on Anticancer Effects

A study published in RSC Advances explored the anticancer activity of various indazole derivatives, including this compound. The researchers found that this compound exhibited significant antiproliferative effects on human colorectal carcinoma cells. The study concluded that further optimization of the compound could enhance its potency and selectivity against cancer cells.

Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary results indicated moderate clearance rates in animal models, suggesting potential for oral bioavailability:

Parameter Mouse Rat Human Prediction
Clearance (L/h/kg)1.871.54~0.88
Volume of Distribution (L/kg)1.081.53~0.85
Half-life (h)0.550.97~0.70

These results provide insights into the pharmacological potential and therapeutic viability of the compound.

Properties

IUPAC Name

5-bromo-6-fluoro-1-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWGTTNLFDIWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249068
Record name 1H-Indazol-3-amine, 5-bromo-6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-30-3
Record name 1H-Indazol-3-amine, 5-bromo-6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 5-bromo-6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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